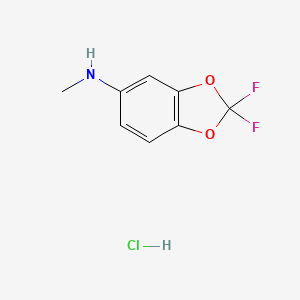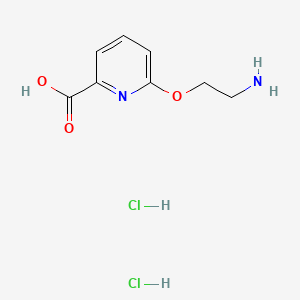
Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a cyano group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method ensures high enantioselectivity and moderate yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective reductions and subsequent functionalization steps to ensure the desired stereochemistry and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile or electrophile, participating in various biochemical reactions. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
- Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate .
- Benzyl (3S,4R)-3-hydroxy-4-({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate .
Uniqueness: Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its cyano group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
benzyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H18N2O2/c20-11-17-12-21(13-18(17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,17-18H,12-14H2/t17-,18+/m1/s1 |
InChI-Schlüssel |
KALJZSZFDJGXBH-MSOLQXFVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
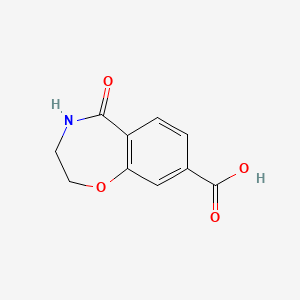
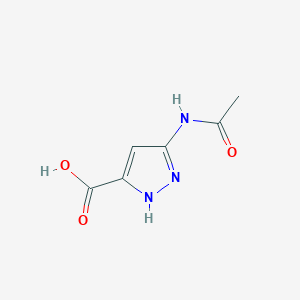
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
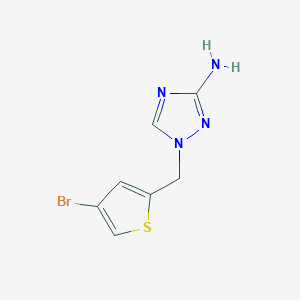
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
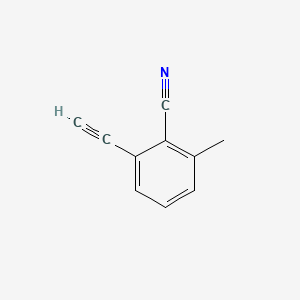
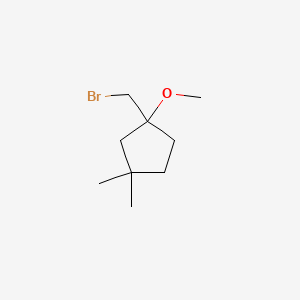



![Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)
